1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a piperidine derivative, characterized by the presence of a hydroxymethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the carbonyl carbon of formaldehyde, followed by acetylation with acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-(Carboxymethyl)piperidin-1-yl)ethanone.
Reduction: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanol.
Substitution: 1-(3-(Halomethyl)piperidin-1-yl)ethanone or 1-(3-(Aminomethyl)piperidin-1-yl)ethanone.
Scientific Research Applications
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:
1-(3-(Hydroxymethyl)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(3-(Hydroxymethyl)piperidin-1-yl)butanone: Contains a butanone group, leading to different chemical properties and reactivity.
1-(3-(Hydroxymethyl)piperidin-1-yl)pentanone: Features a pentanone group, which may affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDEFLVIBQUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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